molecular formula C11H15NO4 B2573534 N,2,5-trimethoxy-N-methylbenzamide CAS No. 1146443-78-8

N,2,5-trimethoxy-N-methylbenzamide

Cat. No.: B2573534
CAS No.: 1146443-78-8
M. Wt: 225.244
InChI Key: MQDDPEOEMOCNSP-UHFFFAOYSA-N
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Description

N,2,5-trimethoxy-N-methylbenzamide is an organic compound with the molecular formula C11H15NO4. It is characterized by the presence of three methoxy groups and a methyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,5-trimethoxy-N-methylbenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with methanol and a methylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final benzamide product by the addition of a methylamine source .

Industrial Production Methods

the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,2,5-trimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,2,5-trimethoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,5-trimethoxy-N-methylbenzamide is unique due to the combination of three methoxy groups and an N-methyl group on the benzamide core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Biological Activity

N,2,5-trimethoxy-N-methylbenzamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in disease treatment, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzene ring with three methoxy groups at the 2, 5, and 3 positions, respectively, along with a methylamide functional group. This specific substitution pattern influences its chemical reactivity and biological activity. The molecular formula is C_{12}H_{17}N_{1}O_{3}, with a molecular weight of 225.24 g/mol.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways. Preliminary studies suggest that it interacts with targets involved in signal transduction and gene expression.
  • Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in HepG2 cells by modulating mitochondrial membrane potential and activating apoptotic pathways .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against several bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has shown promising anticancer activity in preliminary studies. For example:

  • Cytotoxicity : In a study screening various synthesized compounds for cytotoxic effects against HepG2 liver cancer cells, some derivatives exhibited IC50 values ranging from 1.38 to 3.21 µM .
  • Mechanistic Insights : The mechanism involves the induction of apoptosis through the intrinsic pathway by increasing pro-apoptotic factors (p53 and Bax) while decreasing anti-apoptotic factors (Bcl-2) .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylbenzamideTwo methyl groups on nitrogenLess sterically hindered than trimethoxy derivative
3,4-DimethoxybenzamideTwo methoxy groups on benzeneExhibits different biological activities
N-Methyl-N-(4-methoxyphenyl)benzamideOne methoxy group on para positionPotentially different pharmacokinetic properties
2-Bromo-3,4-dimethoxy-N-methylbenzamideBromine substitution at ortho positionMay exhibit enhanced reactivity due to halogen presence

These comparisons highlight how the positioning of methoxy groups influences both reactivity and biological activity.

Study 1: Anticancer Activity Assessment

In a recent study focusing on the anticancer potential of this compound and its analogs, researchers evaluated their effects on various cancer cell lines using standard cytotoxicity assays. The results indicated significant growth inhibition in cell lines such as HEPG2 and MCF7. The most active derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria in agar diffusion assays. Further testing revealed minimum inhibitory concentrations (MICs) that suggest potential for therapeutic use.

Properties

IUPAC Name

N,2,5-trimethoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12(16-4)11(13)9-7-8(14-2)5-6-10(9)15-3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDDPEOEMOCNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Oxalyl chloride (3.6 mL, 41.3 mmol) was added to a solution of 2,5-dimethoxybenzoic acid (6.00 g, 33.0 mmol) in DCM (100 mL) at room temperature. Then, DMF (0.2 mL) was added to the mixture. The resulting solution was stirred at room temperature for 2 h, and the solvent was removed on a rotary evaporator. The crude material was placed under vacuum for 30 minutes to remove the residual oxalyl chloride to give the crude acid chloride. Crude material was dissolved in DCM (100 mL) and cooled down to 0° C. To this solution, N,O-dimethylhydroxylamine hydrochloride (4.03 g, 41.32 mmol) and triethylamine (6.8 mL, 48.78 mmol) were added respectively. The resulting mixture was stirred at 0° C. for 30 min and then at room temperature for additional 30 min. The reaction was diluted with DCM (50 mL), washed with H2O (2×100 mL), washed with brine (100 mL), dried over Na2SO4, filtered, and concentrated on a rotary evaporator. The crude material was purified by silica gel chromatography to yield N,2,5-trimethoxy-N-methylbenzamide (7.32 g, 99%) as clear oil which solidified over time. 1H NMR (CDCl3): δ 7.90 (m, 3H), 3.82 (s, 3H), 3.79 (s, 3H), 3.58 (br s, 3H), 3.32 (br s, 3H).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.03 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Oxalyl chloride (3.6 mL, 41.3 mmol) was added to a solution of 2,5-dimethoxybenzoic acid (6.00 g, 33.0 mmol) in DCM (100 mL). Then DMF (0.2 mL) was added to the mixture. The solution was stirred at room temperature for 2 h, and the solvent was removed under reduced pressure. The crude material was placed under vacuum for 30 min to remove the residual oxalyl chloride. Triethylamine (6.8 mL, 48.78 mmol) was added dropwise to the mixture of the residue and N,O-dimethylhydroxylamine hydrochloride (4.03 g, 41.32 mmol) in DCM (100 mL) at 0° C. The solution was stirred at 0° C. for 30 min and then at room temperature for additional 30 min. The reaction was diluted with DCM (50 mL), washed with H2O (2×100 mL), washed with brine (100 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude material was purified by silica gel chromatography to yield N,2,5-trimethoxy-N-methylbenzamide (7.32 g, 99%) as clear oil which solidified over time. 1H NMR (CDCl3): δ 7.90 (m, 3H), 3.82 (s, 3H), 3.79 (s, 3H), 3.58 (br s, 3H), 3.32 (br s, 3H).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2,5-dimethoxybenzoic acid (6.00 g, 33.0 mmol) in DCM (100 mL) was added oxalyl chloride (3.6 mL, 41.3 mmol) and then DMF (0.2 mL). The solution was stirred at room temperature for 2 h, and the solvent was removed under reduced pressure. The crude material was placed under vacuum for 30 min to remove all of the oxalyl chloride. To a mixture of the residue and N, O-dimethylhydroxylamine hydrochloride (4.03 g, 41.32 mmol) in DCM (100 mL) at 0° C., triethylamine (6.8 mL, 48.78 mmol) was added dropwise. The solution was stirred at 0° C. for 30 min and then at room temperature for additional 30 min. The reaction was diluted with DCM (50 mL), washed (2×100 mL H2O, 100 mL brine), dried over Na2SO4, and concentrated under reduced pressure. The crude material was purified on a silica gel column to yield N,2,5-trimethoxy-N-methylbenzamide (7.32 g, 99%) as clear oil which solidified over time. 1H NMR (CDCl3): δ 7.90 (m, 3H), 3.82 (s, 3H), 3.79 (s, 3H), 3.58 (br s, 3H), 3.32 (br s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
O-dimethylhydroxylamine hydrochloride
Quantity
4.03 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
6.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of 2,5-dimethoxybenzoic acid (6.00 g, 33.0 mmol) in DCM (100 mL) was added oxalyl chloride (3.6 mL, 41.3 mmol) and then DMF (0.2 mL). The solution was stirred at room temperature for 2 h, and the solvent was removed under reduced pressure. The crude material was placed under vacuum for 30 min to remove all of the oxalyl chloride. To a mixture of the residue and N,O-dimethylhydroxylamine hydrochloride (4.03 g, 41.32 mmol) in DCM (100 mL) at 0° C., triethylamine (6.8 mL, 48.78 mmol) was added dropwise. The solution was stirred at 0° C. for 30 min and then at room temperature for additional 30 min. The reaction was diluted with DCM (50 mL), washed (2×100 mL H2O, 100 mL brine), dried over Na2SO4, and concentrated under reduced pressure. The crude material was purified on a silica gel column to yield N,2,5-trimethoxy-N-methylbenzamide (7.32 g, 99%) as clear oil which solidified over time. 1H NMR (CDCl3): δ 7.90 (m, 3H), 3.82 (s, 3H), 3.79 (s, 3H), 3.58 (br s, 3H), 3.32 (br s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five

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